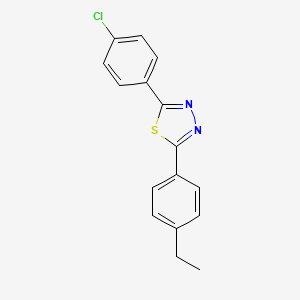![molecular formula C19H17N3O2 B11709572 N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)
N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3Z)-1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-3-methylbenzohydrazid ist eine komplexe organische Verbindung, die einen Indol-Kern aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(3Z)-1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-3-methylbenzohydrazid beinhaltet typischerweise die Kondensation eines Indol-Derivats mit einem Hydrazid. Ein gängiges Verfahren umfasst die Reaktion von 1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-carbaldehyd mit 3-Methylbenzohydrazid in Gegenwart eines sauren Katalysators. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol unter Rückflussbedingungen durchgeführt .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Implementierung von kontinuierlichen Flussverfahren zur Steigerung der Effizienz.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(3Z)-1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-3-methylbenzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am Indol-Kern, insbesondere an der 5-Position, auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern oft Lewis-Säuren wie Aluminiumchlorid (AlCl3) als Katalysatoren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Indol-2,3-dion-Derivaten führen, während die Reduktion Indol-3-ol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N'-[(3Z)-1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-3-methylbenzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein zur Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht als potenzieller Therapeutikum aufgrund seiner Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Fluoreszenz.
Wirkmechanismus
Der Wirkmechanismus von N'-[(3Z)-1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-3-methylbenzohydrazid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit diesen Zielstrukturen bilden, was zu einer Modulation ihrer Aktivität führt. Spezifische beteiligte Wege können die Hemmung der Enzymaktivität oder die Interferenz mit der Rezeptorsignalisierung umfassen .
Wirkmechanismus
The mechanism of action of N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or interference with receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazid
- N'-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-hydroxy-5-nitrobenzohydrazid
Einzigartigkeit
N'-[(3Z)-1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-3-methylbenzohydrazid ist einzigartig aufgrund des Vorhandenseins der 3-Methylgruppe am Benzohydrazid-Rest, die seine Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und kann zu seinen spezifischen Eigenschaften und Anwendungen beitragen .
Eigenschaften
Molekularformel |
C19H17N3O2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-3-methylbenzamide |
InChI |
InChI=1S/C19H17N3O2/c1-3-11-22-16-10-5-4-9-15(16)17(19(22)24)20-21-18(23)14-8-6-7-13(2)12-14/h3-10,12,24H,1,11H2,2H3 |
InChI-Schlüssel |
XWOINZXSRQJFSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)



![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)




